[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl](4-ethylpiperazin-1-yl)methanone
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Overview
Description
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is a complex organic compound that features a benzothiazole ring fused with a pyridine ring and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the formation of the benzothiazole ring, followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the attachment of the ethylpiperazine group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone could be explored for its therapeutic potential. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings may facilitate binding to these targets, while the ethylpiperazine moiety could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone
- 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The ethyl group on the piperazine ring, for example, could influence its pharmacokinetic profile compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N4OS/c1-2-22-10-12-23(13-11-22)19(24)14-6-5-9-20-17(14)18-21-15-7-3-4-8-16(15)25-18/h3-9H,2,10-13H2,1H3 |
InChI Key |
FRSJKFPBMNEDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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